molecular formula C23H20BrN9 B10907670 1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B10907670
M. Wt: 502.4 g/mol
InChI Key: IURILPBTKYVLGP-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C23H20BrN9

Molecular Weight

502.4 g/mol

IUPAC Name

4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1H-indol-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H20BrN9/c1-14-11-15(2)33(32-14)23-29-21(27-18-9-7-17(24)8-10-18)28-22(30-23)31-26-13-16-12-25-20-6-4-3-5-19(16)20/h3-13,25H,1-2H3,(H2,27,28,29,30,31)/b26-13+

InChI Key

IURILPBTKYVLGP-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.